molecular formula C17H25FN2O2 B2627985 (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate CAS No. 1349699-72-4

(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate

Cat. No.: B2627985
CAS No.: 1349699-72-4
M. Wt: 308.397
InChI Key: PEYGKVHAIBEIBV-OAHLLOKOSA-N
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Description

®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a tert-butyl ester. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its fluorophenyl group and piperidine ring are of particular interest due to their presence in many bioactive molecules.

Medicine

In medicine, ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological processes. The compound’s fluorophenyl group and piperidine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    tert-Butyl 3-[(4-chlorophenyl)methyl]aminolpiperidine-1-carboxylate: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

    tert-Butyl 3-[(4-methylphenyl)methyl]aminolpiperidine-1-carboxylate: A similar compound with a methylphenyl group.

Uniqueness

®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate is unique due to its specific ®-configuration and the presence of a fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGKVHAIBEIBV-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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